molecular formula C7H6F2N2O B13566125 4-(Difluoromethyl)picolinamide

4-(Difluoromethyl)picolinamide

Cat. No.: B13566125
M. Wt: 172.13 g/mol
InChI Key: LUIDYVCEOXEYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)picolinamide is a chemical compound with the molecular formula C7H6F2N2O It is characterized by the presence of a difluoromethyl group attached to a picolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)picolinamide typically involves the introduction of a difluoromethyl group to a picolinamide precursor. One common method is the difluoromethylation of picolinamide using difluoromethylating agents such as ClCF2H. The reaction is usually carried out under mild conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)picolinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-(Difluoromethyl)picolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)picolinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites. The difluoromethyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methylpyrazoline
  • 3-(Difluoromethyl)-pyrrole
  • 3-(Difluoromethyl)-5-methylthiophene

Uniqueness

4-(Difluoromethyl)picolinamide is unique due to its specific structure, which combines a difluoromethyl group with a picolinamide backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

4-(difluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H6F2N2O/c8-6(9)4-1-2-11-5(3-4)7(10)12/h1-3,6H,(H2,10,12)

InChI Key

LUIDYVCEOXEYEX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(F)F)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.